

A Comparative Guide to the NMR Analysis of Fmoc-NH-PEG-CH₂COOH Linkers

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Compound of Interest

Compound Name: *Fmoc-NH-PEG3-CH₂COOH*

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In the realm of bioconjugation and drug delivery, the use of polyethylene glycol (PEG) linkers is a cornerstone for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Among these, heterobifunctional linkers such as Fmoc-NH-PEG-CH₂COOH are particularly valuable due to the orthogonal nature of their terminal functional groups. The 9-fluorenylmethoxycarbonyl (Fmoc) protected amine allows for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS), while the terminal carboxylic acid enables conjugation to amine-containing biomolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of these critical linkers. This guide provides a comparative analysis of the NMR characteristics of **Fmoc-NH-PEG3-CH₂COOH** and its commonly used alternatives with varying PEG chain lengths, Fmoc-NH-PEG2-CH₂COOH and Fmoc-NH-PEG4-CH₂COOH. Due to the limited availability of complete, publicly accessible experimental NMR spectra, this guide presents a summary of expected chemical shifts based on known structural properties and published data for similar compounds.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Fmoc-NH-PEG_n-CH₂COOH (n=2, 3, 4). These values are representative and may vary slightly based on the solvent used, concentration, and instrument parameters. The assignments are based on the standard chemical environments of the protons and carbons in these molecules.

Table 1: Comparative ^1H NMR Data (Expected Chemical Shifts in ppm)

Compound	PEG Length	Fmoc Group Protons	PEG Chain Protons (-O-CH ₂ -CH ₂ -O-)	Terminal Methylene Protons (-CH ₂ -COOH)
Fmoc-NH-PEG2-CH ₂ COOH	2	7.20 - 7.80 (m, 8H, Ar-H), 4.10 - 4.50 (m, 3H, Fmoc-CH, -CH ₂)	~3.65 (m)	~4.10 (s, 2H)
Fmoc-NH-PEG3-CH ₂ COOH	3	7.20 - 7.80 (m, 8H, Ar-H), 4.10 - 4.50 (m, 3H, Fmoc-CH, -CH ₂)	~3.65 (m)	~4.10 (s, 2H)
Fmoc-NH-PEG4-CH ₂ COOH	4	7.20 - 7.80 (m, 8H, Ar-H), 4.10 - 4.50 (m, 3H, Fmoc-CH, -CH ₂)	~3.65 (m)	~4.10 (s, 2H)

Table 2: Comparative ^{13}C NMR Data (Expected Chemical Shifts in ppm)

Compound	PEG Length	Fmoc Group Carbons	PEG Chain Carbons (-O-CH ₂ -CH ₂ -O-)	Terminal Carbons (-CH ₂ -COOH)
Fmoc-NH-PEG2-CH ₂ COOH	2	~144, ~141, ~128, ~127, ~125, ~120 (Ar-C), ~67 (Fmoc-CH ₂), ~47 (Fmoc-CH)	~70	~71 (-CH ₂ -), ~171 (C=O)
Fmoc-NH-PEG3-CH ₂ COOH	3	~144, ~141, ~128, ~127, ~125, ~120 (Ar-C), ~67 (Fmoc-CH ₂), ~47 (Fmoc-CH)	~70	~71 (-CH ₂ -), ~171 (C=O)
Fmoc-NH-PEG4-CH ₂ COOH	4	~144, ~141, ~128, ~127, ~125, ~120 (Ar-C), ~67 (Fmoc-CH ₂), ~47 (Fmoc-CH)	~70	~71 (-CH ₂ -), ~171 (C=O)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the analysis of Fmoc-NH-PEG-CH₂COOH linkers.

1. Sample Preparation:

- **Solvent Selection:** A suitable deuterated solvent that fully dissolves the compound is essential. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH- and -COOH).

- Concentration: A concentration of 5-10 mg of the linker in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.
- Procedure:
 - Accurately weigh 5-10 mg of the Fmoc-NH-PEG-CH₂COOH linker.
 - Transfer the solid to a clean, dry NMR tube.
 - Add 0.5-0.7 mL of the chosen deuterated solvent.
 - Gently vortex or sonicate the sample until the solid is completely dissolved.
 - Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

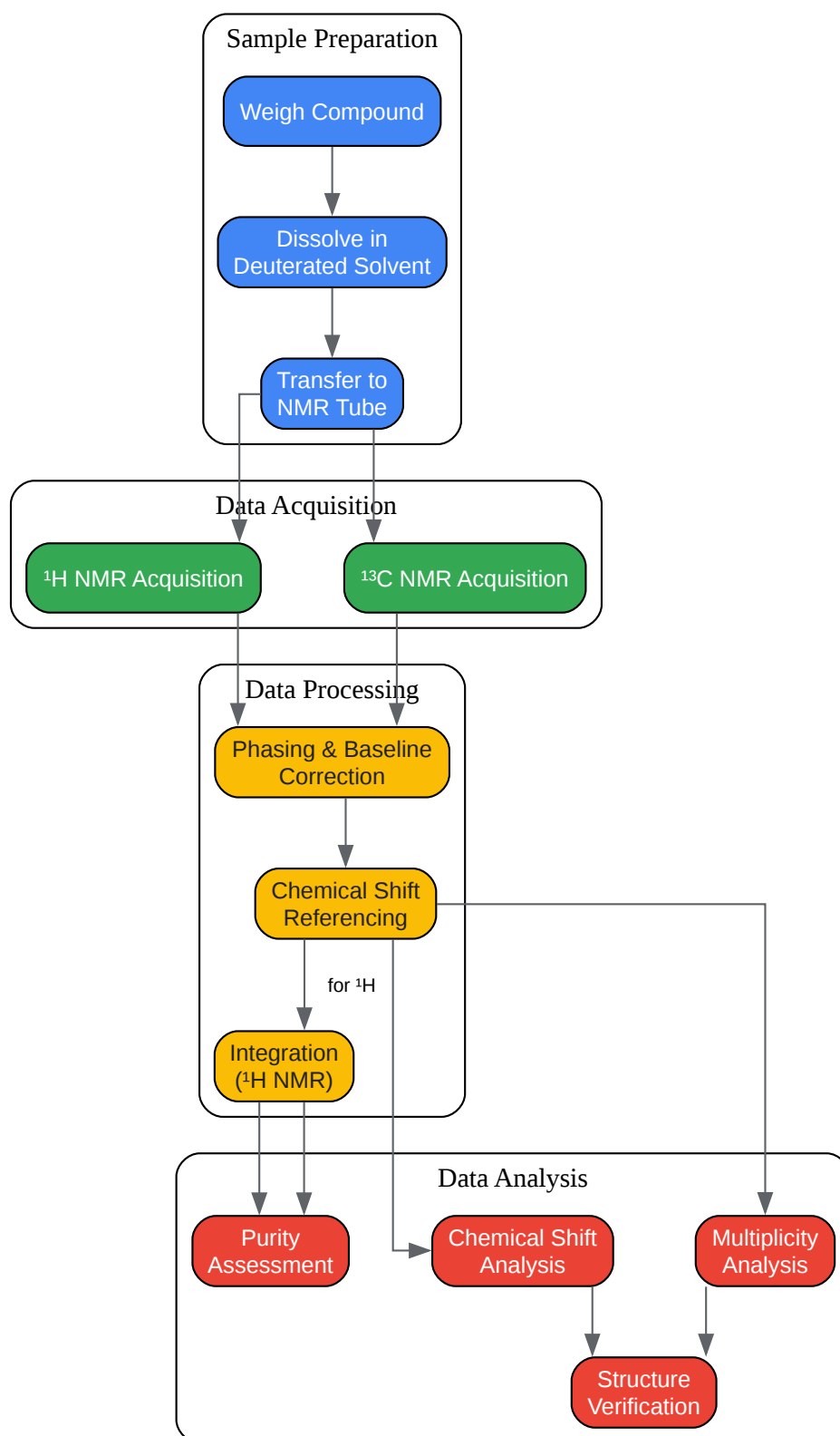
2. NMR Data Acquisition:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
- ¹H NMR Spectroscopy:
 - Pulse Sequence: A standard single-pulse experiment is generally sufficient.
 - Acquisition Parameters:
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
- ¹³C NMR Spectroscopy:

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
- Acquisition Parameters:
 - Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2 seconds.
- Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm, DMSO-d_6 at 39.52 ppm).

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical flow of the NMR analysis process for Fmoc-NH-PEG-CH₂COOH linkers.



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Caption: Workflow for NMR analysis of Fmoc-NH-PEG-CH₂COOH.

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